
4-(4-Fluoro-3-methoxyphenyl)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluoro-3-methoxyphenyl)cyclohexan-1-one is a novel compound with the molecular formula C13H15FO2 and a molecular weight of 222.3 g/mol
Vorbereitungsmethoden
The synthesis of 4-(4-Fluoro-3-methoxyphenyl)cyclohexan-1-one typically involves the reaction of 4-fluoro-3-methoxybenzaldehyde with cyclohexanone under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to increase yield and purity .
Analyse Chemischer Reaktionen
4-(4-Fluoro-3-methoxyphenyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine and methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(4-Fluoro-3-methoxyphenyl)cyclohexan-1-one has been studied for its various biological properties and potential applications in scientific research and industry. It is used in the synthesis of novel compounds with potential therapeutic applications. In chemistry, it serves as a building block for the development of new materials and catalysts. In biology and medicine, it is investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of 4-(4-Fluoro-3-methoxyphenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Vergleich Mit ähnlichen Verbindungen
4-(4-Fluoro-3-methoxyphenyl)cyclohexan-1-one can be compared with similar compounds such as:
4-(4-Fluorophenyl)cyclohexanone: This compound lacks the methoxy group, which may affect its chemical reactivity and biological activity.
4-(3-Fluoro-4-methoxyphenyl)cyclohexan-1-one: This is a positional isomer with the fluorine and methoxy groups swapped, potentially leading to different chemical and biological properties
Eigenschaften
Molekularformel |
C13H15FO2 |
|---|---|
Molekulargewicht |
222.25 g/mol |
IUPAC-Name |
4-(4-fluoro-3-methoxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H15FO2/c1-16-13-8-10(4-7-12(13)14)9-2-5-11(15)6-3-9/h4,7-9H,2-3,5-6H2,1H3 |
InChI-Schlüssel |
VFCMAXDPPLJMON-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2CCC(=O)CC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride](/img/structure/B13537858.png)
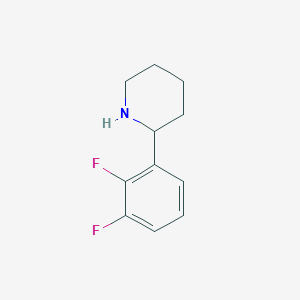
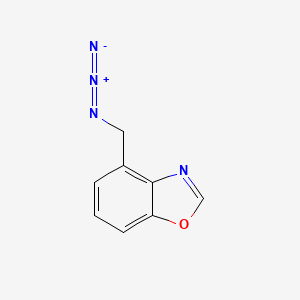

![Potassium trifluoro(spiro[3.3]heptan-2-yl)borate](/img/structure/B13537880.png)
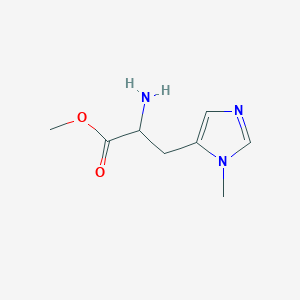


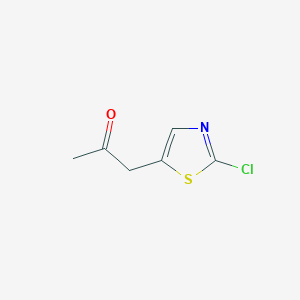
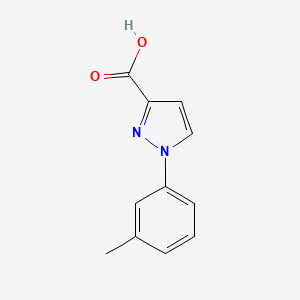
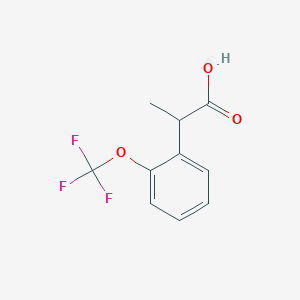
![2-chloro-N-[(4-chloro-3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B13537917.png)
![4-(5-{[(Tert-butoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B13537919.png)
![3'-Oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane]](/img/structure/B13537920.png)
